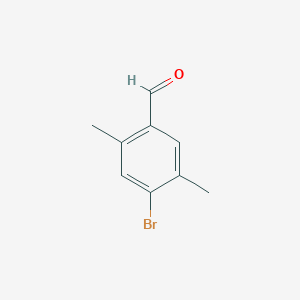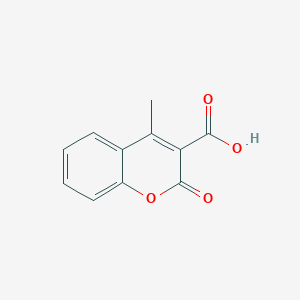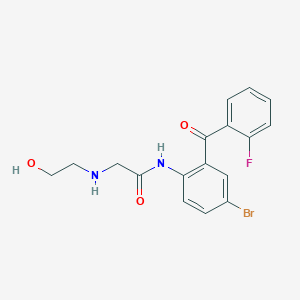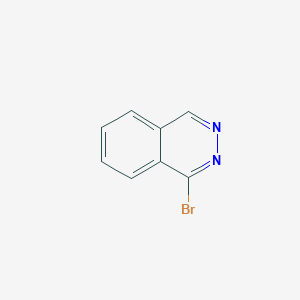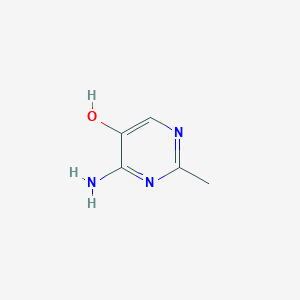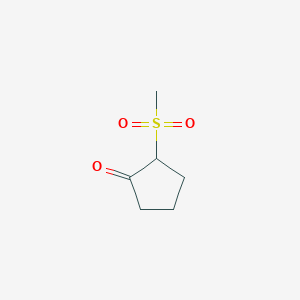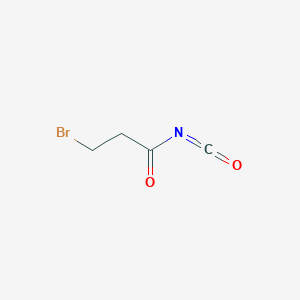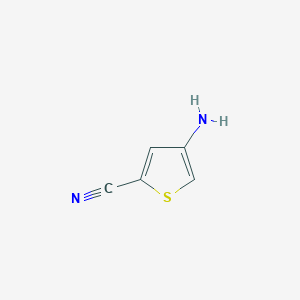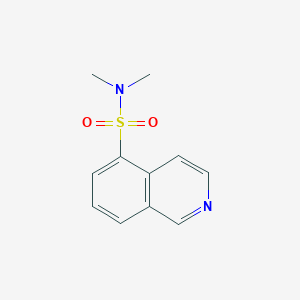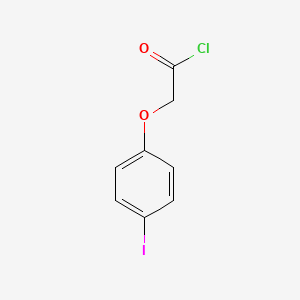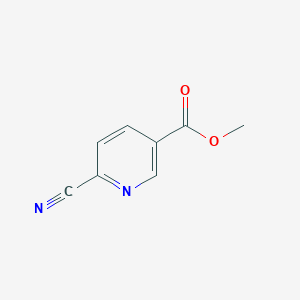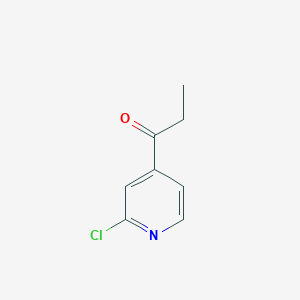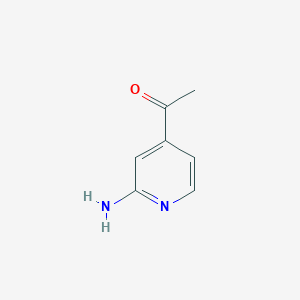
3-(Benzyloxy)picolinaldehyde
Descripción general
Descripción
Synthesis of 4-benzylpyridines
The synthesis of 4-benzylpyridines has been significantly improved through a Pd-catalyzed C(sp3)-H arylation process. This method involves the reaction between 4-picoline and aryl halides, utilizing Pd(PPh3)4 as a catalyst and Cs2CO3 as a base. The efficiency of this synthesis is noteworthy as it does not require strong organometallic reagents, which are commonly used in other known methods. This advancement presents a more straightforward approach to synthesizing benzylated pyridine derivatives .
Novel Annulation and Ring Deconstruction Strategy
A novel synthetic strategy has been developed that combines annulation with ring deconstruction. This method employs an I2/FeCl3-promoted cascade reaction of aryl methyl ketones with 8-aminoquinolines to synthesize (E)-3-(2-acyl-1H-benzo[d]imidazol-4-yl)acrylaldehydes. The process reveals new reactivity for 8-aminoquinolines and offers a platform for the ring opening of unactivated N-heteroaromatic compounds. The key steps in this reaction are dual C(sp3)-H amination and C-N bond cleavage. Additionally, the resulting products can be further modified to produce pyrazole and isoxazole derivatives, demonstrating the method's versatility and potential applications in organic synthesis .
Synthesis and Application of 3-Picoline
The synthesis and application of 3-picoline have been extensively reviewed, highlighting various methods developed both domestically and internationally. These methods encompass a range of catalysis reactions involving different raw materials such as acrylaldehyde, ammonia, ethanol, methanal, ethanal, paraldehyde, urotropine, propanal, triallylamine, and 2-methylglutaronitrile. The synthesis using 2-methylglutaronitrile as a starting material is elaborated upon, indicating the breadth of research and development in the field of picoline synthesis. This comprehensive analysis underscores the importance of 3-picoline in various applications and its synthesis versatility .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure analysis of 3-(Benzyloxy)picolinaldehyde, the synthesis methods and reactions mentioned offer insights into the structural aspects of related compounds. For instance, the Pd-catalyzed C(sp3)-H arylation process and the I2/FeCl3-promoted cascade reaction both involve the formation and cleavage of bonds in N-heteroaromatic compounds, which are structurally related to 3-(Benzyloxy)picolinaldehyde. These studies could provide a foundation for understanding the molecular structure of 3-(Benzyloxy)picolinaldehyde by analogy.
Chemical Reactions Analysis
The chemical reactions described in the papers provide a glimpse into the reactivity of compounds similar to 3-(Benzyloxy)picolinaldehyde. The Pd-catalyzed C(sp3)-H arylation and the dual C(sp3)-H amination/C-N bond cleavage are particularly relevant, as they involve transformations that could potentially be applied to 3-(Benzyloxy)picolinaldehyde. These reactions highlight the potential for creating diverse derivatives and the importance of understanding the underlying mechanisms for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Benzyloxy)picolinaldehyde are not directly discussed in the provided papers. However, the synthesis and application of 3-picoline suggest that the properties of picoline derivatives are of significant interest in various fields. The methods of synthesis can influence the physical and chemical properties of the resulting compounds, which is crucial for their application in different domains. Understanding these properties is essential for the practical use of 3-(Benzyloxy)picolinaldehyde and related compounds.
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
Chelation and Spectrophotometry : Picolinaldehyde derivatives, including 3-(Benzyloxy)picolinaldehyde, have been synthesized and utilized as analytical reagents. These compounds form colored chelates with metal ions and are used in spectrophotometric analyses (Otomo & Kodama, 1973); (Ariza, Pavón, & Pino, 1976).
Detection and Quantification : It has been used in the development of methods for the determination of various metal ions. For example, its applications in polarography for detecting picolinaldehyde in the presence of related compounds have been studied (Rosa, Mochón, & Pérez, 1985).
Organic Synthesis
Catalysis and Synthesis : The compound serves as a catalyst or intermediate in the synthesis of various organic molecules. This includes its use in reactions like amino acid dynamic kinetic resolution (Felten, Zhu, & Aron, 2010) and the formation of imidazo[1,5-a]pyridine N-heterocyclic carbene precursors (Hutt & Aron, 2011).
Intermediate in Pharmaceutical Synthesis : It has been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its versatility in the field of organic chemistry (Verdelet, Mercey, Correa, Jean, & Renard, 2011).
Additional Applications
Environmental Applications : The compound has been examined in environmental contexts, such as in the study of biotransformations of benzene precursors (Matthews, Rossiter, Ribbons, Geary, Ryback, & Pryce, 1995).
Ligand in Coordination Chemistry : Its derivatives have been explored as ligands in the formation of metal complexes, which are important in fields like catalysis and material science (Wałęsa-Chorab, Gorczyński, Kubicki, Hnatejko, & Patroniak, 2012).
Safety And Hazards
The safety data sheet for 3-BPA is not available in the search results. Therefore, it is recommended to handle it with care and use appropriate safety measures when working with it.
Direcciones Futuras
3-BPA has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a chromogenic reagent in analytical chemistry1. It is also used in the study of the mechanism of action of various enzymes, as well as in the study of the structure and function of proteins1. Therefore, it is expected that 3-BPA will continue to be a valuable compound in various fields of research and industry1.
Propiedades
IUPAC Name |
3-phenylmethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLVNASPZUFUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538630 | |
| Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)picolinaldehyde | |
CAS RN |
94454-57-6 | |
| Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


